molecular formula C15H9F3 B1610368 Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)- CAS No. 370-99-0

Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)-

Cat. No.: B1610368
CAS No.: 370-99-0
M. Wt: 246.23 g/mol
InChI Key: VGHFZQHSVAXZFS-UHFFFAOYSA-N
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Description

Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)-: is a compound that features a benzene ring substituted with a phenylethynyl group at the 1-position and a trifluoromethyl group at the 4-position. This compound is of interest due to the unique properties imparted by the trifluoromethyl group, which is known for its electron-withdrawing effects and its role in enhancing the stability and bioactivity of organic molecules .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)- exerts its effects is largely dependent on the specific application. In medicinal chemistry, the trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes or receptors, by increasing lipophilicity and metabolic stability. This interaction often involves the formation of hydrogen bonds or van der Waals forces with the target molecule, leading to inhibition or modulation of its activity .

Comparison with Similar Compounds

  • Benzene, 1-(phenylethynyl)-3-(trifluoromethyl)-
  • Benzene, 1-(phenylethynyl)-2-(trifluoromethyl)-
  • Benzene, 1-(phenylethynyl)-4-(difluoromethyl)-

Uniqueness: The unique positioning of the trifluoromethyl group at the 4-position in Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)- significantly influences its electronic properties and reactivity compared to its isomers. This positional isomerism can lead to differences in biological activity, chemical reactivity, and physical properties, making each compound distinct in its applications .

Properties

IUPAC Name

1-(2-phenylethynyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3/c16-15(17,18)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHFZQHSVAXZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464092
Record name Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370-99-0
Record name Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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